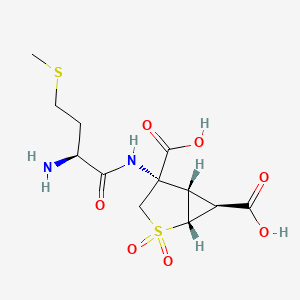

Pomaglumetad methionil anhydrous

Description

POMAGLUMETAD METHIONIL ANHYDROUS is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O7S2/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t5-,6+,7+,8-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYCNOJFAJAILW-CAMHOICYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@]1(CS(=O)(=O)[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212944 | |

| Record name | Pomaglumetad methionil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635318-55-7 | |

| Record name | Pomaglumetad methionil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635318557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pomaglumetad methionil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POMAGLUMETAD METHIONIL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V85EZ3KFQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Pomaglumetad Methionil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomaglumetad methionil is a novel investigational antipsychotic agent that has garnered significant interest for its unique mechanism of action, which diverges from the traditional dopamine (B1211576) receptor antagonism of conventional antipsychotics. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying the therapeutic potential of pomaglumetad methionil. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into its pharmacodynamics, pharmacokinetics, and the experimental methodologies used for its characterization. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of its signaling pathways and experimental workflows to facilitate a thorough understanding of this compound.

Introduction

Pomaglumetad methionil (also known as LY2140023) is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, pomaglumetad (LY404039).[1][2] Unlike conventional antipsychotics that primarily target dopamine D2 receptors, pomaglumetad acts as a selective agonist at group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[3] This distinct mechanism of action is rooted in the glutamate hypothesis of schizophrenia, which posits that a dysregulation of glutamatergic neurotransmission contributes to the pathophysiology of the disorder. By modulating the glutamatergic system, pomaglumetad aims to restore synaptic and circuit-level balance, offering a potentially new therapeutic avenue for the treatment of schizophrenia.[3]

Core Mechanism of Action: mGluR2/3 Agonism

The primary mechanism of action of pomaglumetad is its selective agonism at mGluR2 and mGluR3 receptors. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase via the Gαi/o subunit.[3]

Presynaptic Inhibition of Glutamate Release

mGluR2 and mGluR3 are predominantly located on presynaptic terminals of glutamatergic neurons in brain regions implicated in the pathophysiology of schizophrenia, such as the prefrontal cortex, hippocampus, and amygdala.[3] Activation of these autoreceptors by pomaglumetad leads to an inhibition of voltage-gated calcium channels and a decrease in the release of glutamate into the synaptic cleft.[2] This reduction in excessive glutamate release is believed to be a key component of its therapeutic effect, helping to normalize the hyperglutamatergic state associated with schizophrenia.

Postsynaptic Modulation

While primarily presynaptic, mGluR2 and mGluR3 are also found on postsynaptic neurons and glial cells. Their activation in these locations can lead to a modulation of postsynaptic excitability and glial function, further contributing to the overall regulation of synaptic transmission.

Downstream Signaling: Inhibition of cAMP Production

Upon activation by pomaglumetad, the Gαi/o subunit of the mGluR2/3 receptor dissociates and inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3] The reduction in cAMP levels subsequently modulates the activity of protein kinase A (PKA) and other downstream effectors, ultimately influencing gene expression and cellular function.

Quantitative Data

The following tables summarize key quantitative data for pomaglumetad and its prodrug, pomaglumetad methionil.

Table 1: Receptor Binding Affinity of Pomaglumetad (LY404039)

| Receptor Subtype | Binding Affinity (Ki) in nM |

| mGluR2 | 149 ± 11 |

| mGluR3 | 92 ± 14 |

Data represents the mean ± standard error of the mean.

Table 2: Pharmacokinetic Properties

| Parameter | Pomaglumetad (LY404039) | Pomaglumetad Methionil (LY2140023) |

| Oral Bioavailability | Low | ~49% |

| Elimination Half-life | 2 - 6.2 hours | 1.5 - 2.4 hours |

| Protein Binding | Minimal | Minimal |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of pomaglumetad.

Radioligand Binding Assay for Determining Receptor Affinity (Ki)

This protocol describes a competitive binding assay to determine the affinity of pomaglumetad for mGluR2 and mGluR3.

Materials:

-

Cell lines stably expressing human mGluR2 or mGluR3.

-

Radioligand (e.g., [³H]-LY341495, a potent mGluR2/3 antagonist).

-

Unlabeled pomaglumetad (LY404039).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Wash buffer (ice-cold binding buffer).

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well plates.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest and homogenize the cells in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in binding buffer. Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of unlabeled pomaglumetad.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a non-radiolabeled antagonist).

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the pomaglumetad concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Production

This protocol describes how to measure the functional activity of pomaglumetad by quantifying its ability to inhibit cAMP production in cells expressing mGluR2 or mGluR3.

Materials:

-

Cell line stably expressing human mGluR2 or mGluR3.

-

Cell culture medium and supplements.

-

Pomaglumetad (LY404039).

-

Forskolin.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based biosensor assay).

-

96-well cell culture plates.

Procedure:

-

Cell Culture and Plating:

-

Culture cells expressing the target receptor under standard conditions.

-

Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment and Stimulation:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of pomaglumetad for a defined period.

-

Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) and a PDE inhibitor to all wells except the basal control.

-

Incubate the plate for a specified time to allow for cAMP production.

-

-

cAMP Detection:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Add the detection reagents to the cell lysates.

-

Incubate as required by the kit.

-

Measure the signal (e.g., fluorescence ratio for HTRF, absorbance for ELISA, or luminescence) using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.

-

Calculate the percentage inhibition of forskolin-stimulated cAMP production for each concentration of pomaglumetad.

-

Plot the percentage inhibition against the logarithm of the pomaglumetad concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

-

In Vivo Electrophysiology in a Rat Model

This protocol outlines the methodology for in vivo single-unit extracellular recordings from dopamine neurons in the ventral tegmental area (VTA) of anesthetized rats to assess the effects of pomaglumetad methionil.

Materials:

-

Adult male Sprague-Dawley rats.

-

Pomaglumetad methionil (LY2140023).

-

Anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or isoflurane).

-

Stereotaxic apparatus.

-

Recording microelectrodes.

-

Amplifier and data acquisition system.

-

Temperature controller.

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Maintain the animal's body temperature at 37°C using a heating pad.

-

Perform a craniotomy over the VTA according to stereotaxic coordinates.

-

-

Drug Administration:

-

Administer pomaglumetad methionil (or vehicle control) via intraperitoneal (i.p.) injection at the desired dose.

-

-

Electrophysiological Recording:

-

Lower a recording microelectrode into the VTA.

-

Identify dopamine neurons based on their characteristic electrophysiological properties (e.g., slow firing rate, long-duration action potentials, and burst firing).

-

Record the spontaneous firing activity of individual dopamine neurons for a baseline period and then following drug administration.

-

-

Data Analysis:

-

Analyze the recorded data to determine changes in firing rate, burst firing, and population activity of dopamine neurons in response to pomaglumetad methionil treatment.

-

Compare the effects in a disease model (e.g., phencyclidine-induced hyperactivity) to control animals.

-

Conclusion

Pomaglumetad methionil represents a significant departure from traditional antipsychotic drug development, targeting the glutamatergic system through its selective agonism of mGluR2 and mGluR3. Its mechanism of action, centered on the presynaptic inhibition of glutamate release and the downstream reduction of cAMP, offers a novel approach to correcting the proposed hyperglutamatergic state in schizophrenia. The quantitative data on its receptor affinity and pharmacokinetic profile, combined with the detailed experimental methodologies provided in this guide, offer a solid foundation for further research and development in this promising area of neuropharmacology. Understanding the intricate details of its mechanism of action is paramount for designing future clinical trials and potentially unlocking new therapeutic strategies for schizophrenia and other neurological disorders.

References

- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prodrug Strategy of Pomaglumetad Methionil: A Technical Guide to Enhancing the Therapeutic Potential of LY404039

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the prodrug strategy employed for pomaglumetad methionil (LY2140023), a clinical candidate developed for the treatment of schizophrenia. Pomaglumetad methionil was designed as a prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2/3 (mGlu2/3) agonist, pomaglumetad (LY404039). This strategy was implemented to overcome the poor oral bioavailability of the parent compound, LY404039. This document details the mechanism of action, pharmacokinetic profiles, and key experimental data for both compounds. Detailed experimental protocols for the characterization of these molecules are also provided, along with visualizations of critical pathways and workflows to support researchers in the field of neuropharmacology and drug development.

Introduction

Glutamatergic dysfunction has been increasingly implicated in the pathophysiology of schizophrenia, offering a promising alternative to the traditional dopamine-centric hypothesis.[1] Metabotropic glutamate receptors 2 and 3 (mGlu2/3) have emerged as key therapeutic targets due to their role in modulating glutamate release in brain regions associated with psychosis. LY404039 is a potent and selective agonist of mGlu2/3 receptors, demonstrating a preclinical profile suggestive of antipsychotic activity.[2] However, the clinical development of LY404039 was hampered by its low oral bioavailability. To address this limitation, a prodrug, pomaglumetad methionil, was developed. This guide explores the chemical and pharmacological relationship between pomaglumetad methionil and its active metabolite, LY404039, providing a comprehensive overview of this innovative prodrug strategy.

The Prodrug Strategy: From Pomaglumetad Methionil to LY404039

Pomaglumetad methionil is the L-methionine amide of LY404039. This chemical modification was strategically designed to utilize the high-capacity peptide transporter 1 (PepT1) expressed in the intestine for enhanced absorption.[3] Once absorbed, pomaglumetad methionil is rapidly and efficiently hydrolyzed to release the active pharmacological agent, LY404039.

Mechanism of Absorption and Conversion

The prodrug strategy hinges on a two-step process: enhanced absorption followed by efficient conversion.

-

Absorption via PepT1: Pomaglumetad methionil is recognized as a substrate by the intestinal peptide transporter PepT1, a mechanism that significantly increases its uptake from the gastrointestinal tract into the systemic circulation.[4]

-

Enzymatic Hydrolysis: Following absorption, the methionine moiety is cleaved from pomaglumetad methionil by the enzyme dehydropeptidase 1 (DPEP1), which is present in the kidney, intestine, and plasma. This hydrolysis releases the active drug, LY404039.[5]

Caption: Prodrug activation of pomaglumetad methionil.

Data Presentation: Comparative Analysis

The following tables summarize the key quantitative data for pomaglumetad methionil and LY404039, facilitating a direct comparison of their pharmacokinetic and pharmacodynamic properties.

Table 1: Pharmacokinetic Properties

| Parameter | Pomaglumetad Methionil (Prodrug) | LY404039 (Active Drug) | Species | Reference |

| Oral Bioavailability | ~49% | Low | Human | Pomaglumetad - Wikipedia |

| Elimination Half-life | 1.5 - 2.4 hours | 2.0 - 6.2 hours | Human | Pomaglumetad methionil - Wikipedia |

| Cmax (Oral Admin.) | Not Applicable | 4.0 µg/mL | Rat | [6] |

| AUC₀₋₂₄ (Oral Admin.) | Not Applicable | 7.2 µg*h/mL | Rat | [6] |

| PepT1 Affinity (Km) | ~30 µM | Not a substrate | In vitro | [4] |

| DPEP1 Hydrolysis | Substrate | Not applicable | In vitro | [5] |

Table 2: Pharmacodynamic Properties of LY404039

| Parameter | Value | Receptor | Assay Type | Reference |

| Ki | 149 nM | Human mGlu2 | Radioligand Binding | [7] |

| Ki | 92 nM | Human mGlu3 | Radioligand Binding | [7] |

| Ki | 88 nM | Rat native mGlu2/3 | Radioligand Binding | [7] |

| EC₅₀ | 23 nM | Human mGlu2 | cAMP Formation | [7] |

| EC₅₀ | 48 nM | Human mGlu3 | cAMP Formation | [7] |

| EC₅₀ | 141 nM | Rat striatal neurons | EPSP Suppression | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of pomaglumetad methionil and LY404039.

Radioligand Binding Assay for mGlu2/3 Receptors

Objective: To determine the binding affinity (Ki) of LY404039 for mGlu2 and mGlu3 receptors.

Materials:

-

Cell membranes from CHO cells stably expressing human mGlu2 or mGlu3 receptors.

-

Radioligand: [³H]-LY354740 (a known mGlu2/3 agonist).

-

LY404039 (unlabeled competitor).

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

GF/B glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare cell membrane homogenates from CHO cells expressing either mGlu2 or mGlu3 receptors.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of LY404039 (e.g., 0.1 nM to 10 µM), and 50 µL of [³H]-LY354740 (at a final concentration equal to its Kd).

-

Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 50-100 µg of protein).

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through GF/B filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with 4 mL of scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM L-glutamate).

-

Calculate the Ki values from the IC₅₀ values using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

cAMP Functional Assay

Objective: To determine the functional potency (EC₅₀) of LY404039 at mGlu2 and mGlu3 receptors.

Materials:

-

CHO cells stably expressing human mGlu2 or mGlu3 receptors.

-

LY404039.

-

cAMP assay kit (e.g., HTRF or AlphaScreen).

-

Cell culture medium.

Procedure:

-

Plate CHO-mGlu2 or CHO-mGlu3 cells in a 96-well plate and grow to 80-90% confluency.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of LY404039 (e.g., 0.1 nM to 10 µM) for 15 minutes.

-

Stimulate the cells with forskolin (e.g., 1 µM final concentration) for 30 minutes at 37°C to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Generate concentration-response curves and calculate the EC₅₀ values for the inhibition of forskolin-stimulated cAMP accumulation.

Caption: Workflow for a cAMP functional assay.

In Vivo Microdialysis

Objective: To measure the effect of LY404039 on extracellular levels of glutamate and dopamine (B1211576) in the brain of awake, freely moving rats.

Materials:

-

Male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 2 mm membrane).

-

Microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

LY404039.

-

HPLC system with electrochemical or fluorescence detection.

Procedure:

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum) in anesthetized rats.

-

Allow the rats to recover for at least 48 hours.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples every 20 minutes for at least 60 minutes.

-

Administer LY404039 systemically (e.g., intraperitoneally) or locally through the microdialysis probe (retrodialysis).

-

Continue to collect dialysate samples for at least 2 hours post-drug administration.

-

Analyze the dialysate samples for glutamate and dopamine concentrations using HPLC.

-

Express the results as a percentage of the baseline concentrations.

Phencyclidine (PCP)-Induced Hyperlocomotion Model

Objective: To evaluate the antipsychotic-like potential of pomaglumetad methionil by assessing its ability to attenuate PCP-induced hyperlocomotion in rats.

Materials:

-

Male Wistar rats.

-

Open-field activity chambers equipped with infrared beams.

-

Phencyclidine (PCP).

-

Pomaglumetad methionil.

-

Vehicle (e.g., saline).

Procedure:

-

Habituate the rats to the activity chambers for 60 minutes one day prior to the experiment.

-

On the test day, administer pomaglumetad methionil orally at various doses (e.g., 1, 3, 10 mg/kg) or vehicle.

-

After a pre-treatment period (e.g., 60 minutes), administer PCP (e.g., 2.5 mg/kg, subcutaneously) or vehicle.

-

Immediately place the rats in the activity chambers and record their locomotor activity (e.g., distance traveled) for 60-90 minutes.

-

Analyze the data to determine if pomaglumetad methionil significantly reduces the hyperlocomotion induced by PCP.[8][9][10][11]

Signaling Pathways and Logical Relationships

mGlu2/3 Receptor Signaling Pathway

LY404039, as an agonist at mGlu2 and mGlu3 receptors, activates a Gi/o-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. Presynaptically, this signaling cascade results in a reduction of glutamate release.

Caption: Simplified mGlu2/3 receptor signaling cascade.

Conclusion

The development of pomaglumetad methionil as a prodrug for LY404039 represents a successful strategy to overcome the pharmacokinetic limitations of a promising therapeutic agent. By leveraging the intestinal peptide transporter PepT1, this approach significantly enhanced the oral bioavailability of the active mGlu2/3 receptor agonist. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers working on mGlu2/3 receptor pharmacology and the development of novel treatments for schizophrenia and other CNS disorders. This in-depth understanding of the pomaglumetad methionil/LY404039 system can inform future drug design and development efforts aimed at optimizing the therapeutic potential of glutamatergic modulators.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacological and pharmacokinetic properties of a structurally novel, potent, and selective metabotropic glutamate 2/3 receptor agonist: in vitro characterization of agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]-hexane-4,6-dicarboxylic acid (LY404039) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pomaglumetad methionil (hydrochloride) () for sale [vulcanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 7. apexbt.com [apexbt.com]

- 8. Blockade of phencyclidine-induced hyperlocomotion by clozapine and MDL 100,907 in rats reflects antagonism of 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Repeated Ropinirole Treatment on Phencyclidine-Induced Hyperlocomotion, Prepulse Inhibition Deficits, and Social Avoidance in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Repeated Ropinirole Treatment on Phencyclidine-Induced Hyperlocomotion, Prepulse Inhibition Deficits, and Social Avoidance in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Subchronic phencyclidine administration increases mesolimbic dopaminergic system responsivity and augments stress- and psychostimulant-induced hyperlocomotion - PubMed [pubmed.ncbi.nlm.nih.gov]

Pomaglumetad Methionil Anhydrous: An In-depth Technical Guide on its Interaction with Dopamine Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomaglumetad methionil (POMA), the anhydrous prodrug of the active compound LY404039, is a selective agonist for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3).[1] While its primary mechanism of action is the modulation of glutamatergic neurotransmission, a significant body of preclinical and clinical research has investigated its indirect interaction with dopamine (B1211576) pathways. This technical guide provides a comprehensive overview of the core pharmacology of pomaglumetad methionil, with a specific focus on its effects on dopaminergic systems. It details the quantitative data from key studies, outlines the experimental protocols used to generate this data, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Pomaglumetad methionil (also known as POMA or LY2140023) was developed as a novel therapeutic agent for schizophrenia, offering a mechanism of action distinct from traditional antipsychotics that primarily target dopamine D2 receptors.[1][2] As a prodrug, pomaglumetad methionil is rapidly hydrolyzed to LY404039, a potent and selective agonist of mGluR2 and mGluR3.[1] These receptors are predominantly located presynaptically on glutamatergic neurons, where their activation leads to an inhibition of glutamate release.[1] The therapeutic hypothesis is that by reducing excessive glutamate transmission, pomaglumetad methionil could normalize the glutamatergic dysregulation thought to underlie schizophrenia.[2]

While LY404039 has a low affinity for dopamine receptors, its effects on the glutamate system indirectly modulate dopaminergic neurotransmission, particularly in brain regions implicated in psychosis, such as the ventral tegmental area (VTA) and striatum.[3] This guide will delve into the specifics of this interaction, presenting the evidence from in vitro, preclinical, and clinical studies.

Quantitative Data

The following tables summarize the key quantitative findings from studies on pomaglumetad methionil and its active metabolite, LY404039.

Table 1: Receptor Binding Affinities of LY404039

| Receptor | Ligand | Ki (nM) | Species | Source |

| mGluR2 | LY404039 | 149 | Human | [4] |

| mGluR3 | LY404039 | 92 | Human | [4] |

| Dopamine D2 (High Affinity State) | LY404039 | 8.2 | Human | [5] |

| Dopamine D2 (Low Affinity State) | LY404039 | 1640 | Human | [5] |

Table 2: Preclinical Efficacy of Pomaglumetad Methionil in the MAM Rat Model of Schizophrenia

| Experimental Model | Treatment | Outcome Measure | Result | Source |

| MAM Rat Model | Pomaglumetad Methionil (1, 3, 10 mg/kg, i.p.) | Number of spontaneously active VTA dopamine neurons | Dose-dependent reduction to control levels in MAM rats; no effect in saline-treated rats. | [3] |

| MAM Rat Model | Pomaglumetad Methionil (1 and 3 mg/kg, i.p.) | Novel Object Recognition | Dose-dependent improvement in MAM rats; no effect in saline-treated rats. | [3] |

Table 3: Clinical Efficacy of Pomaglumetad Methionil in Schizophrenia (Phase 3 Study - NCT01328093)

| Treatment Group | N | Baseline PANSS Total Score (Mean ± SE) | Change in PANSS Total Score at Week 24 (Mean ± SE) | p-value vs. Aripiprazole |

| Pomaglumetad Methionil | 516 | Not Reported | -12.03 ± 0.99 | 0.045 |

| Aripiprazole | 162 | Not Reported | -15.58 ± 1.58 | N/A |

| Treatment Group | N | Change in Body Weight at Week 24 (Mean ± SE, kg) | p-value vs. Aripiprazole | |---|---|---|---|---| | Pomaglumetad Methionil | 516 | -2.8 ± 0.4 | < 0.001 | | Aripiprazole | 162 | 0.4 ± 0.6 | N/A | Source: Adams et al., 2014[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures discussed in this guide.

Signaling Pathways

Caption: Pomaglumetad Methionil's Presynaptic Mechanism of Action.

Caption: Circuit-level Interaction of Pomaglumetad and Dopamine Pathways.

Experimental Workflows

Caption: Workflow for Preclinical Electrophysiological Studies.

References

- 1. VTA glutamate neuron activity drives positive reinforcement absent dopamine co-release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of the Glutamate Agonist LY404,039 Binding to Nonstatic Dopamine Receptor D2 Dimer Structures and Consensus Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics of Pomaglumetad Methionil Anhydrous: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomaglumetad methionil anhydrous (formerly LY2140023) is a prodrug of pomaglumetad (LY404039), a selective agonist of metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3). Developed to improve the oral bioavailability of the active moiety, pomaglumetad methionil has been investigated for its potential therapeutic effects in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, summarizing key data on its absorption, distribution, metabolism, and excretion (ADME) profile. The information is compiled from available scientific literature to support further research and development efforts.

Introduction

Pomaglumetad is a potent and selective agonist for mGluR2 and mGluR3, which are implicated in the modulation of glutamatergic neurotransmission.[1] However, the parent compound exhibits low oral bioavailability.[1] To overcome this limitation, pomaglumetad methionil was developed as a prodrug strategy. This guide focuses on the preclinical pharmacokinetic properties of pomaglumetad methionil, providing a detailed summary of its ADME characteristics in various animal models.

Absorption

Pomaglumetad methionil is designed for enhanced oral absorption compared to its active form, pomaglumetad. The primary mechanism for its absorption involves the intestinal peptide transporter 1 (PEPT1), for which it is a high-affinity substrate.[2]

Experimental Protocol: In Vitro PEPT1 Substrate Assessment

-

Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions, are typically used to assess intestinal permeability and transporter interactions.

-

Method: Caco-2 cells are seeded on permeable supports and cultured for approximately 21 days to allow for differentiation and formation of a monolayer. The permeability of a test compound is assessed by adding it to the apical (AP) side and measuring its appearance on the basolateral (BL) side over time. To confirm the involvement of a specific transporter like PEPT1, the experiment can be repeated in the presence of a known inhibitor of that transporter. The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of drug transport across the monolayer.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration of the drug in the donor compartment.

-

-

Data Analysis: A significant reduction in Papp in the presence of a PEPT1 inhibitor would confirm that the compound is a substrate for this transporter.

Distribution

Specific data on the tissue distribution of pomaglumetad methionil and its active metabolite, pomaglumetad, in preclinical species is limited in the publicly available literature. Such studies, typically conducted using radiolabeled compounds (e.g., [14C]pomaglumetad methionil), are crucial for understanding the extent of drug penetration into target tissues, such as the brain, and identifying potential sites of accumulation.

Data Gap: Quantitative tissue distribution data for pomaglumetad methionil and pomaglumetad in preclinical species are not available in the reviewed literature.

Metabolism

Pomaglumetad methionil is a prodrug that undergoes hydrolysis to release the active moiety, pomaglumetad.[3]

Metabolic Conversion

-

Primary Pathway: The primary metabolic pathway for pomaglumetad methionil is the hydrolysis of the methionine amide bond to yield pomaglumetad.

-

Key Enzyme: In vitro studies have identified dehydropeptidase-1 (DPEP1) as the primary enzyme responsible for this conversion.

-

Sites of Metabolism: This conversion occurs in the intestine, kidney, and plasma. Notably, the liver does not appear to be a significant site of this hydrolysis.

Experimental Protocol: In Vitro Metabolism

-

Matrices: To identify the sites of metabolism, in vitro incubations are performed using subcellular fractions (e.g., S9, microsomes, cytosol) or tissue homogenates from relevant preclinical species (e.g., rat, dog) and humans. Tissues of interest would include the liver, intestine, kidney, and plasma.

-

Method: Pomaglumetad methionil is incubated with the selected biological matrix at 37°C. Aliquots are taken at various time points and analyzed by a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to measure the disappearance of the parent compound and the formation of the metabolite, pomaglumetad.

-

Enzyme Identification: To identify the specific enzymes involved, recombinant enzymes (e.g., recombinant human DPEP1) can be used. Alternatively, selective chemical inhibitors of specific enzyme families can be co-incubated with the prodrug and the tissue matrix. A significant reduction in the formation of the metabolite in the presence of an inhibitor points to the involvement of that enzyme.

Excretion

Comprehensive data on the routes and extent of excretion of pomaglumetad methionil and its metabolites in preclinical species are not detailed in the available literature. Mass balance studies using radiolabeled compounds are the standard method to determine the primary routes of elimination (i.e., urine and feces).

Data Gap: Quantitative data on the excretion of pomaglumetad methionil and its metabolites in preclinical species are not available in the reviewed literature.

Pharmacokinetic Parameters

The available preclinical pharmacokinetic data primarily focuses on the active moiety, pomaglumetad, following administration of either pomaglumetad itself or the prodrug, pomaglumetad methionil.

Pharmacokinetics in Rats

The pharmacokinetic profile of pomaglumetad has been investigated in rats.

Table 1: Pharmacokinetic Parameters of Pomaglumetad in Rats [4]

| Parameter | Intravenous Administration | Oral Administration |

| Dose | Not Specified | Not Specified |

| Cmax (µg/mL) | 7.5 | 4.0 |

| AUC0-24 (µg*h/mL) | 2.9 | 7.2 |

| Oral Bioavailability (%) | - | 63 |

Data Gaps:

-

Detailed experimental protocols for these studies, including the specific rat strain, vehicle, and analytical methods, are not fully described.

-

Pharmacokinetic data for pomaglumetad methionil (the prodrug) in rats are not available.

-

Pharmacokinetic data in a non-rodent species, which is crucial for interspecies scaling and prediction of human pharmacokinetics, is lacking.

Signaling Pathway and Experimental Workflow

mGluR2/3 Signaling Pathway

Pomaglumetad acts as an agonist at mGluR2 and mGluR3, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for these receptors involves coupling to the inhibitory G-protein, Gi/o.

Caption: mGluR2/3 signaling cascade initiated by pomaglumetad.

Experimental Workflow for Preclinical Oral Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical oral pharmacokinetic study.

Caption: Workflow for a preclinical oral pharmacokinetic study.

Conclusion

References

In Vitro Metabolic Stability of Pomaglumetad Methionil Anhydrous: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomaglumetad methionil anhydrous (LY2140023) is a methionine amide prodrug of the potent and selective metabotropic glutamate (B1630785) 2/3 (mGlu₂/₃) receptor agonist, pomaglumetad (LY404039).[1][2] Developed to enhance the oral bioavailability of the active compound, the metabolic stability and conversion of pomaglumetad methionil are critical determinants of its pharmacokinetic profile and therapeutic efficacy.[3] This technical guide provides a comprehensive overview of the in vitro metabolic stability of pomaglumetad methionil, focusing on the enzymatic hydrolysis that releases the active agonist. The information presented herein is synthesized from key preclinical studies, offering detailed experimental protocols, quantitative metabolic data, and visual representations of the metabolic pathways and experimental workflows.

Metabolic Pathway: Prodrug Activation via Hydrolysis

The primary metabolic transformation of pomaglumetad methionil is not mediated by cytochrome P450 (CYP) enzymes, which are the focus of typical metabolic stability assays using liver microsomes. Instead, pomaglumetad methionil is activated through enzymatic hydrolysis of its methionine amide bond to release the active moiety, pomaglumetad.

In vitro studies have demonstrated that this hydrolysis occurs in various tissues, with negligible activity observed in liver homogenates.[1] The primary enzyme responsible for this bioconversion has been identified as dehydropeptidase 1 (DPEP1), a zinc-dependent metalloproteinase found on the brush-border of cells in the intestine and kidney.[1]

Caption: Metabolic activation of pomaglumetad methionil to pomaglumetad via DPEP1-mediated hydrolysis.

Quantitative In Vitro Metabolic Data

The clearance of pomaglumetad methionil has been quantified in various human tissue homogenates and plasma. The data underscores the significant role of the intestine and kidney in the presystemic and systemic conversion of the prodrug, respectively. Notably, the lack of hydrolysis in liver homogenates indicates that hepatic first-pass metabolism is not a significant pathway for the activation of this prodrug.[1]

| Matrix (Human) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Key Finding | Reference |

| Intestinal Homogenate | 11.2 | Significant hydrolysis, suggesting presystemic conversion. | [1] |

| Kidney Homogenate | 10.9 | High clearance, indicating a primary site for systemic conversion. | [1] |

| Liver Homogenate | No hydrolysis observed | Negligible role of the liver in prodrug activation. | [1] |

| Plasma | 0.04 | Minor contribution to overall clearance. | [1] |

Experimental Protocols

The following protocols are based on the methodologies described in the study by Pak et al. (2015) for characterizing the in vitro bioconversion of pomaglumetad methionil.[1]

Preparation of Tissue Homogenates and Plasma

-

Tissues: Human intestinal, liver, and kidney tissues were sourced from accredited tissue banks.

-

Homogenization: Tissues were homogenized in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) to a final protein concentration of approximately 5 mg/mL.

-

Plasma: Pooled human plasma was used.

-

Protein Quantification: Protein concentrations of the homogenates were determined using a standard method, such as the bicinchoninic acid (BCA) assay.

In Vitro Incubation for Hydrolysis Assessment

The workflow for assessing the metabolic conversion involves incubation of the prodrug with the biological matrix followed by analysis to quantify the formation of the active drug.

Caption: General experimental workflow for assessing the in vitro hydrolysis of pomaglumetad methionil.

-

Incubation Mixture:

-

Pomaglumetad methionil (final concentration, e.g., 1 µM).

-

Tissue homogenate (e.g., intestinal, kidney, or liver) or plasma at a specified protein concentration (e.g., 0.5 mg/mL).

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

-

-

Incubation Conditions: The reaction mixtures were incubated in a water bath at 37°C.

-

Time Points: Aliquots were removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: The enzymatic reaction in the aliquots was stopped by the addition of a quenching solution, such as acetonitrile, typically containing an internal standard for analytical quantification.

-

Sample Processing: Samples were centrifuged to precipitate proteins. The resulting supernatant was collected for analysis.

Analytical Method: LC-MS/MS

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used for the sensitive and selective quantification of pomaglumetad methionil and its metabolite, pomaglumetad.

-

Chromatography: Separation was achieved using a suitable C18 reversed-phase HPLC column.

-

Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the parent drug and the metabolite were monitored.

Enzyme Inhibition Studies

To identify the enzyme(s) responsible for hydrolysis, inhibition studies were conducted.

-

Inhibitor: Cilastatin (B194054), a known inhibitor of dehydropeptidase 1 (DPEP1), was used.

-

Protocol: The in vitro incubations were repeated as described above, with the addition of cilastatin to the incubation mixture prior to the addition of the substrate.

-

Outcome: A significant reduction in the formation of pomaglumetad in the presence of cilastatin confirmed the primary role of DPEP1 in the hydrolysis of pomaglumetad methionil.[1]

Conclusion

The in vitro metabolic stability of this compound is primarily governed by hydrolysis, not oxidative metabolism. The bioconversion to the active drug, pomaglumetad, is efficiently catalyzed by dehydropeptidase 1 (DPEP1) in the intestine and kidneys. Liver homogenates show no capacity for this conversion, indicating that traditional hepatic metabolic stability assays are not predictive of the clearance of this prodrug. These findings are crucial for the construction of accurate pharmacokinetic models and for understanding the potential for drug-drug interactions related to this specific metabolic pathway. For drug development professionals, this case highlights the importance of considering non-CYP-mediated metabolic pathways, particularly for prodrugs designed to be activated by hydrolysis.

References

- 1. In vitro characterization of the bioconversion of pomaglumetad methionil, a novel metabotropic glutamate 2/3 receptor agonist peptide prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LY-2140023, a prodrug of the group II metabotropic glutamate receptor agonist LY-404039 for the potential treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relative contributions of presystemic and systemic peptidases to oral exposure of a novel metabotropic glutamate 2/3 receptor agonist (LY404039) after oral administration of prodrug pomaglumetad methionil (LY2140023) - PubMed [pubmed.ncbi.nlm.nih.gov]

Pomaglumetad Methionil: A Technical Overview of its Binding Affinity for mGluR2 vs. mGluR3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of pomaglumetad methionil for the metabotropic glutamate (B1630785) receptors 2 (mGluR2) and 3 (mGluR3). Pomaglumetad methionil (also known as LY2140023) is an orally administered prodrug that is rapidly hydrolyzed in the body to its active form, pomaglumetad (LY404039)[1][2][3][4]. Therefore, the binding affinity data presented herein pertains to the active metabolite, LY404039. This compound has been a subject of significant research interest for its potential therapeutic applications in neuropsychiatric disorders, such as schizophrenia, due to its action as a selective agonist for group II mGluRs[2][5][6].

Quantitative Binding Affinity Data

The binding affinity of LY404039 for human recombinant mGluR2 and mGluR3 has been determined through radioligand binding assays. The data reveals that LY404039 is a potent agonist at both receptors, with a slight preference for mGluR3.

| Compound | Receptor | Ki (nM) |

| LY404039 | Human mGluR2 | 149 ± 11 |

| LY404039 | Human mGluR3 | 92 ± 14 |

| Data sourced from Rorick-Kehn et al., 2007, as cited in multiple sources[7][8]. Ki represents the inhibition constant and is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. |

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinities of LY404039 for mGluR2 and mGluR3 is typically achieved through competitive radioligand binding assays[7][9]. This method quantifies the ability of an unlabeled compound (in this case, LY404039) to displace a radiolabeled ligand that has a known affinity for the target receptor.

Objective: To determine the inhibition constant (Ki) of LY404039 for mGluR2 and mGluR3.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines (e.g., RGT cells) expressing recombinant human mGluR2 or mGluR3[7].

-

Radioligand: A selective group II mGluR antagonist, such as [3H]LY341495, is commonly used[7].

-

Test Compound: LY404039.

-

Assay Buffer: A suitable buffer to maintain physiological pH and ionic strength.

-

Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters (e.g., GF/C)[10][11].

-

Scintillation Counter: For measuring the radioactivity retained on the filters[10].

Procedure:

-

Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer[10].

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains the receptor preparation (cell membranes), a fixed concentration of the radioligand ([3H]LY341495), and varying concentrations of the unlabeled test compound (LY404039)[10].

-

Incubation: The plates are incubated for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium[10].

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity[10].

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter[10].

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of LY404039, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[10].

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways of mGluR2 and mGluR3

mGluR2 and mGluR3 are group II metabotropic glutamate receptors that are coupled to the Gi/o family of G-proteins[12]. Activation of these receptors by an agonist like pomaglumetad (LY404039) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP)[2][12]. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

While both receptors share this primary signaling pathway, their cellular and subcellular localizations differ, suggesting distinct physiological roles[12][13]. mGluR2 is predominantly found presynaptically on neurons, where its activation reduces the release of glutamate[5][12]. In contrast, mGluR3 is expressed on both presynaptic and postsynaptic neuronal elements, as well as on glial cells[12][13]. Glial mGluR3 is involved in regulating glutamate uptake[12].

Caption: Gi/o-coupled signaling pathway for mGluR2 and mGluR3.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 3. Pomaglumetad methionil - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. mGluR2 versus mGluR3 Metabotropic Glutamate Receptors in Primate Dorsolateral Prefrontal Cortex: Postsynaptic mGluR3 Strengthen Working Memory Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Studies with Pomaglumetad Methionil Anhydrous

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pomaglumetad methionil anhydrous (also known as LY2140023) in preclinical rodent models. This document includes detailed information on its mechanism of action, pharmacokinetic profile, and established protocols for behavioral and neurochemical assessments, particularly in the context of schizophrenia research.

Introduction and Mechanism of Action

Pomaglumetad methionil is an orally bioavailable prodrug of pomaglumetad (LY-404,039).[1] Pomaglumetad is a highly selective and potent agonist of the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1] These receptors are predominantly located on presynaptic terminals and function as autoreceptors to modulate glutamate release.[2][3] By activating mGluR2/3, pomaglumetad reduces excessive glutamate transmission in brain regions implicated in the pathophysiology of schizophrenia, such as the prefrontal cortex and limbic areas.[1] This mechanism offers a non-dopaminergic approach to antipsychotic therapy.[4] The anhydrous form of pomaglumetad methionil is a stable salt suitable for in vivo research.

The downstream signaling cascade following mGluR2/3 activation is primarily mediated through the Gαi/o subunit of the G-protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[5][6] Additionally, mGluR2/3 activation can influence other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[5]

Pharmacokinetic Profile in Rodents

Pomaglumetad methionil was developed as a prodrug to improve the oral bioavailability of pomaglumetad.[1] The following tables summarize key pharmacokinetic parameters for both the active metabolite (pomaglumetad) and the prodrug in rats.

Table 1: Pharmacokinetic Parameters of Pomaglumetad in Overnight-Fasted Rats

| Administration Route | Dose | Cmax (µg/mL) | AUC0-24 (µg*h/mL) | Oral Bioavailability (%) |

| Intravenous | - | 7.5 | 2.9 | N/A |

| Oral | - | 4.0 | 7.2 | 63 |

Data sourced from Wikipedia[1]

Table 2: In Vitro Activity of Pomaglumetad Methionil

| Transporter/Assay | Parameter | Value |

| Peptide Transporter 1 (PEPT1) | Km | ~30 µM |

| [14C]Gly-Sar Uptake Inhibition | IC50 | 0.018 mM |

Data sourced from MedChemExpress and a study on drug-drug interaction potential.[7][8]

Application in Rodent Models of Schizophrenia

Pomaglumetad methionil has been extensively studied in the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) neurodevelopmental rodent model of schizophrenia.[4][9][10][11] In this model, pomaglumetad methionil has been shown to normalize aberrant dopamine (B1211576) neuron activity and improve cognitive deficits.[4][9][10][11]

Table 3: Summary of In Vivo Effects of Pomaglumetad Methionil in the MAM Rat Model

| Dose (i.p.) | Effect | Outcome Measure |

| 1, 3, 10 mg/kg | Dose-dependent reduction of hyperdopaminergic activity | Number of spontaneously active DA neurons in the VTA |

| 1, 3 mg/kg | Improved cognitive performance | Novel Object Recognition Test |

| 3 mg/kg (chronic, 14 days) | Sustained reduction in DA neuron activity (no tolerance) | Number of spontaneously active DA neurons in the VTA |

Data compiled from studies by Sonnenschein et al.[4][9][10][11]

Experimental Protocols

Preparation of this compound for In Vivo Dosing

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure for Intraperitoneal (i.p.) Injection:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 13.3 mg/mL).[7]

-

Vehicle Preparation: Prepare a 20% SBE-β-CD solution by dissolving SBE-β-CD powder in sterile saline.[7]

-

Working Solution Preparation:

-

For a final desired concentration, calculate the required volumes of the stock solution and the 20% SBE-β-CD vehicle.

-

A common formulation involves a 1:9 ratio of DMSO stock to SBE-β-CD solution.[7] For example, to prepare 1 mL of a 1.33 mg/mL working solution, add 100 µL of the 13.3 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.[7]

-

Vortex the solution thoroughly until it is a clear and homogenous suspension.[7] Gentle heating or sonication can be used to aid dissolution if necessary.

-

-

Administration: Administer the solution to rodents via intraperitoneal injection at a volume of 1-5 mL/kg body weight. The vehicle (e.g., saline) should be administered to the control group.[10]

Novel Object Recognition (NOR) Test

This test assesses recognition memory, a cognitive domain often impaired in schizophrenia.

Apparatus:

-

An open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material.

-

A variety of objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the rodents cannot displace them.

-

Video recording and analysis software.

Procedure:

-

Habituation (Day 1):

-

Individually place each rodent in the empty open-field arena for 5-10 minutes to allow for acclimation to the new environment.

-

Repeat this process for 2-3 consecutive days.

-

-

Familiarization/Training (Day 2):

-

Place two identical objects in the arena.

-

Place the rodent in the arena, equidistant from both objects, and allow it to explore freely for a set period (e.g., 5-10 minutes).

-

Record the time spent exploring each object. Exploration is typically defined as the rodent's nose being within 2 cm of the object and oriented towards it.

-

-

Testing (Day 2 or 3, after a retention interval):

-

After a specific inter-trial interval (e.g., 1-24 hours), return the rodent to the arena.

-

The arena now contains one of the familiar objects from the training phase and one novel object. The position of the novel object should be counterbalanced across animals.

-

Allow the rodent to explore for a set period (e.g., 5 minutes) and record the time spent exploring each object.

-

-

Drug Administration:

-

Administer pomaglumetad methionil (e.g., 1 or 3 mg/kg, i.p.) or vehicle 30 minutes prior to the familiarization/training phase.[10]

-

Data Analysis:

-

Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

-

A positive DI indicates a preference for the novel object and intact recognition memory.

Experimental Workflow Diagram

Concluding Remarks

This compound is a valuable research tool for investigating the role of the glutamatergic system in psychiatric disorders. The protocols and data presented here provide a foundation for designing and conducting robust in vivo rodent studies. Researchers should carefully consider the specific aims of their study to select the most appropriate animal model, behavioral assays, and dosing regimen. Adherence to detailed and consistent experimental procedures is critical for obtaining reliable and reproducible results.

References

- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 2. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]

- 6. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. S23. POMAGLUMETAD METHIONIL NORMALIZES VTA DOPAMINE NEURON ACTIVITY IN THE METHYLAZOXYMETHANOL ACETATE MODEL OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Pomaglumetad Methionil Anhydrous for Injection

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: These protocols are intended for research purposes only and are not suitable for human use. All procedures should be performed in a sterile environment by trained personnel, adhering to institutional and national guidelines for sterile compounding.[1][2][3][4]

Introduction

Pomaglumetad methionil (formerly LY2140023) is a prodrug of the selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, pomaglumetad (LY404039).[5][6][7] It has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, such as schizophrenia, by modulating glutamate neurotransmission.[6][8][9] This document provides detailed application notes and protocols for the preparation of pomaglumetad methionil anhydrous for injection in a research setting.

Signaling Pathway

Pomaglumetad methionil is rapidly hydrolyzed in vivo to pomaglumetad, which then acts as an agonist at mGluR2 and mGluR3.[6][7] These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This modulation of the glutamatergic system is believed to underlie its therapeutic effects.[6]

Caption: Pomaglumetad signaling pathway.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented below.

| Property | Data |

| Molecular Formula | C₁₂H₂₀N₂O₈S₂ |

| Molecular Weight | 396.43 g/mol |

| Appearance | White to off-white solid |

| Solubility | This compound has limited aqueous solubility. Co-solvents are typically required for the preparation of injectable solutions.[10][11] The hydrochloride salt form generally exhibits enhanced water solubility and stability.[10] |

| Storage (Powder) | Store at -20°C for up to 3 years.[11] |

| Storage (Solutions) | Stock solutions in organic solvents can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[12] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[5] |

Formulation Development for Injection

Due to the limited aqueous solubility of this compound, the use of co-solvents and excipients is necessary to achieve a suitable concentration for injection. Below are examples of solvent systems that have been used for in vivo research.

Table of Solvent Systems for Pomaglumetad Methionil Injection

| Formulation ID | Components | Achieved Concentration | Resulting Solution Type | Notes |

| F-01 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear Solution | Solvents should be added sequentially.[11][12] The proportion of DMSO should be kept low, especially for animals with weak tolerance (e.g., below 2%).[5][11] |

| F-02 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear Solution | SBE-β-CD can be used to enhance solubility.[5][12] |

| F-03 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | Suitable for subcutaneous or intramuscular injections.[5][12] |

| F-04 | 10% DMSO, 40% PEG300, 50% Saline | ≥ 1.33 mg/mL | Clear Solution | A variation of F-01 with a higher saline content. |

Note: The provided concentrations are the minimum achievable and may not represent the saturation point.[5][12]

Experimental Protocols

5.1. Protocol for Preparation of a Sterile Injectable Solution (Formulation F-01)

This protocol describes the preparation of a 10 mL stock solution of this compound at a concentration of 2.5 mg/mL.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

-

Polyethylene glycol 300 (PEG300), sterile, injectable grade

-

Polysorbate 80 (Tween-80), sterile, injectable grade

-

0.9% Sodium Chloride Injection, USP (Saline)

-

Sterile, depyrogenated vials and closures

-

Sterile syringes and needles

-

0.22 µm sterile syringe filter

Procedure:

-

In a sterile environment (e.g., a biological safety cabinet), weigh 25 mg of this compound powder and place it into a sterile vial.

-

Add 1.0 mL of sterile DMSO to the vial. Aseptically swirl the vial to dissolve the powder completely. Gentle warming or sonication may be used to aid dissolution.[5][11]

-

In a separate sterile vial, combine 4.0 mL of sterile PEG300 and 0.5 mL of sterile Tween-80. Mix thoroughly.

-

Slowly add the PEG300/Tween-80 mixture to the pomaglumetad methionil/DMSO solution. Mix gently until a homogenous solution is formed.

-

Add 4.5 mL of sterile saline to the solution in a stepwise manner, mixing gently after each addition to avoid precipitation.

-

Visually inspect the final solution for any particulate matter.

-

Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile, depyrogenated vial.

-

Seal the vial with a sterile closure.

-

Label the vial with the compound name, concentration, date of preparation, and storage conditions.

5.2. Quality Control

For research purposes, the following quality control measures are recommended:

-

Visual Inspection: Check for clarity, color, and the absence of particulate matter.

-

pH Measurement: Measure the pH of the final solution to ensure it is within a physiologically acceptable range.

-

Sterility Testing: For long-term studies or when administering to multiple animals from the same batch, consider performing sterility testing according to USP <71> or equivalent guidelines.

-

Endotoxin (B1171834) Testing: For intravenous administration, it is advisable to perform a bacterial endotoxin test (e.g., Limulus Amebocyte Lysate assay) to ensure the absence of pyrogens.

5.3. Workflow for Sterile Preparation

Caption: Workflow for sterile preparation.

Analytical Methods

While detailed analytical methods for the routine analysis of pomaglumetad methionil in research formulations are not extensively published, standard techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection would be appropriate for determining the concentration and purity of the prepared solutions. Method development and validation would be required.

Conclusion

The preparation of this compound for injection requires careful consideration of its solubility and the use of appropriate co-solvents. The protocols outlined in this document provide a starting point for researchers to prepare sterile injectable formulations for in vivo studies. It is imperative that all preparations are conducted under aseptic conditions and that appropriate quality control measures are implemented to ensure the safety and integrity of the final product.

References

- 1. ashp.org [ashp.org]

- 2. ismp.org [ismp.org]

- 3. hptn.org [hptn.org]

- 4. ismp.org [ismp.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 7. Pomaglumetad methionil - Wikipedia [en.wikipedia.org]

- 8. Clinical development of pomaglumetad methionil: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Pomaglumetad methionil | GluR | TargetMol [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Investigating Pomaglumetad Methionil in Animal Models of Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomaglumetad methionil (LY2140023) is a prodrug of pomaglumetad (LY404039), a selective agonist for the metabotropic glutamate (B1630785) receptor 2 and 3 (mGluR2/3).[1] These receptors are implicated in the pathophysiology of schizophrenia, and their activation is thought to modulate glutamatergic neurotransmission, offering a novel non-dopaminergic therapeutic approach.[2][3] Preclinical studies in various animal models of schizophrenia have demonstrated the potential of pomaglumetad methionil to ameliorate disease-relevant behavioral and neurophysiological deficits.

These application notes provide detailed protocols for utilizing pomaglumetad methionil in established rodent models of schizophrenia, focusing on the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) neurodevelopmental model and pharmacologically-induced models.

Mechanism of Action and Signaling Pathway

Pomaglumetad methionil is an oral prodrug that is rapidly absorbed and hydrolyzed to the active compound, pomaglumetad.[3] Pomaglumetad acts as an agonist at presynaptic mGluR2/3, which are G-protein coupled receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately reduces the presynaptic release of glutamate in key brain regions associated with schizophrenia, such as the prefrontal cortex and limbic system.[3] By dampening excessive glutamatergic neurotransmission, pomaglumetad is hypothesized to restore synaptic balance and alleviate psychotic symptoms.

References

Application Notes and Protocols for Electrophysiology Studies with Pomaglumetad Methionil Anhydrous

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological effects of pomaglumetad methionil anhydrous, a selective agonist for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3). The provided protocols are based on established in vivo electrophysiology studies and are intended to guide researchers in investigating the impact of this compound on neuronal activity, particularly within the context of neuropsychiatric disorders such as schizophrenia.

Introduction

This compound is the prodrug of pomaglumetad (LY404039), a potent and selective agonist of group II metabotropic glutamate receptors, mGluR2 and mGluR3.[1] These receptors are primarily located presynaptically and their activation leads to an inhibition of glutamate release.[1] This mechanism has been a key focus for the development of novel therapeutic agents for central nervous system disorders characterized by glutamatergic dysregulation. Electrophysiology studies are crucial for elucidating the functional consequences of mGluR2/3 activation by pomaglumetad methionil on neuronal firing, synaptic transmission, and neural circuit activity.

Mechanism of Action

Pomaglumetad methionil, after conversion to its active form, pomaglumetad, exerts its effects by activating mGluR2/3. These G-protein coupled receptors are negatively coupled to adenylyl cyclase through a Gαi/o protein. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent modulation of downstream signaling cascades. The primary consequence of presynaptic mGluR2/3 activation is the inhibition of voltage-gated calcium channels, which in turn reduces the release of glutamate from the presynaptic terminal.[1]

Electrophysiological Effects

In vivo electrophysiology studies have demonstrated that pomaglumetad methionil can effectively modulate the activity of midbrain dopamine (B1211576) neurons, which are implicated in the pathophysiology of schizophrenia.[2][3] Specifically, research has shown that systemic administration of pomaglumetad methionil dose-dependently reduces the number of spontaneously active dopamine neurons in the ventral tegmental area (VTA) in animal models of schizophrenia, such as the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) developmental disruption model.[2][3] This effect is observed without a significant change in the firing rate or burst firing patterns of the remaining active dopamine neurons.[4]

Interestingly, this modulatory effect on VTA dopamine neurons is not direct. Evidence suggests that pomaglumetad methionil acts on mGluR2/3 receptors located in the ventral hippocampus (vHPC).[2] The vHPC sends glutamatergic projections that indirectly influence the activity of VTA dopamine neurons. By reducing glutamate release in the vHPC, pomaglumetad methionil dampens this excitatory drive, leading to a normalization of dopamine neuron population activity in hyperdopaminergic states.[2]

Data Presentation

The following tables summarize the quantitative data from in vivo electrophysiology studies investigating the effects of pomaglumetad methionil (POM) on VTA dopamine neuron activity in the MAM rat model of schizophrenia and control saline (SAL) rats.

Table 1: Effect of Acute Pomaglumetad Methionil on the Number of Spontaneously Active VTA Dopamine Neurons

| Treatment Group | Dose (mg/kg, i.p.) | Mean Active DA Neurons per Track (± SEM) |

| SAL + Vehicle | - | 0.9 ± 0.1 |

| SAL + POM | 1 | No significant change |

| SAL + POM | 3 | No significant change |

| SAL + POM | 10 | No significant change |

| MAM + Vehicle | - | 1.8 ± 0.1 |

| MAM + POM | 1 | ~1.4 ± 0.15 |

| MAM + POM | 3 | ~1.1 ± 0.1 |

| MAM + POM | 10 | ~0.9 ± 0.1* |

*Note: Values are approximate based on graphical representations in the cited literature.[4] The study reported a significant dose-dependent reduction in MAM rats.

Table 2: Effect of Acute Pomaglumetad Methionil on Firing Rate and Bursting of VTA Dopamine Neurons

| Treatment Group | Dose (mg/kg, i.p.) | Mean Firing Rate (Hz) | Percentage of Spikes in Bursts (%) |

| SAL + Vehicle | - | No significant difference | No significant difference |

| SAL + POM | 1, 3, 10 | No significant difference | No significant difference |

| MAM + Vehicle | - | No significant difference | No significant difference |

| MAM + POM | 1, 3, 10 | No significant difference | No significant difference |